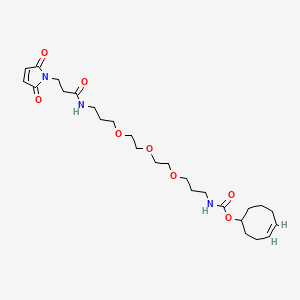
TCO-C3-PEG3-C3-Amido-Maleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TCO-C3-PEG3-C3-Amido-Maleimide: is a versatile chemical compound widely used in bioconjugation and click chemistry. It consists of a trans-cyclooctene (TCO) moiety, a polyethylene glycol (PEG) spacer, and a maleimide group. This compound is particularly valuable for its ability to form stable thioether bonds with thiol groups, making it useful for tagging and modifying biomolecules such as antibodies and peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TCO-C3-PEG3-C3-Amido-Maleimide typically involves several steps:
Preparation of TCO Derivative: The trans-cyclooctene moiety is synthesized through a series of organic reactions, often starting from cyclooctene. The double bond in cyclooctene is isomerized to form the trans configuration.
PEGylation: The PEG spacer is introduced by reacting the TCO derivative with a PEG linker. This step enhances the solubility and biocompatibility of the compound.
Maleimide Functionalization: The final step involves attaching the maleimide group to the PEGylated TCO derivative. This is typically achieved through amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are scaled up in industrial reactors.
Purification: The compound is purified using techniques such as column chromatography and recrystallization to achieve high purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
TCO-C3-PEG3-C3-Amido-Maleimide undergoes several types of chemical reactions:
Thiol-Maleimide Reaction: The maleimide group reacts specifically with thiol groups (-SH) to form stable thioether bonds. This reaction is commonly used in bioconjugation.
Click Chemistry: The TCO moiety participates in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are a type of click chemistry.
Common Reagents and Conditions
Thiol-Maleimide Reaction: Typically performed at pH 6.5 to 7.5 in aqueous buffers.
Click Chemistry: Often conducted in the presence of copper-free catalysts under mild conditions.
Major Products
Thiol-Maleimide Reaction: Produces thioether-linked conjugates.
Click Chemistry: Results in stable triazole-linked products.
Scientific Research Applications
Chemistry
Bioconjugation: Used to attach various biomolecules to surfaces or other molecules.
Drug Delivery: Enhances the solubility and stability of drug molecules.
Biology
Protein Labeling: Facilitates the tagging of proteins for imaging and tracking.
Cell Surface Modification: Used to modify cell surfaces for various biological studies.
Medicine
Therapeutic Development: Plays a role in the development of antibody-drug conjugates (ADCs).
Diagnostic Tools: Used in the creation of diagnostic assays and imaging agents.
Industry
Material Science: Applied in the development of advanced materials with specific functional properties.
Biotechnology: Utilized in various biotechnological applications, including biosensors and biochips.
Mechanism of Action
The mechanism of action of TCO-C3-PEG3-C3-Amido-Maleimide involves:
Comparison with Similar Compounds
Similar Compounds
TCO-PEG4-Maleimide: Similar structure but with a longer PEG spacer, offering increased solubility and flexibility.
TCO-PEG2-Maleimide: Shorter PEG spacer, which may result in less solubility but more compact conjugates.
Uniqueness
Properties
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41N3O8/c30-23(12-15-29-24(31)10-11-25(29)32)27-13-6-16-34-18-20-36-21-19-35-17-7-14-28-26(33)37-22-8-4-2-1-3-5-9-22/h1-2,10-11,22H,3-9,12-21H2,(H,27,30)(H,28,33)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZRPWAVCDJCTC-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCCOCCOCCOCCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCCOCCOCCOCCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-[2-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethoxy]propanoic acid](/img/structure/B8075116.png)
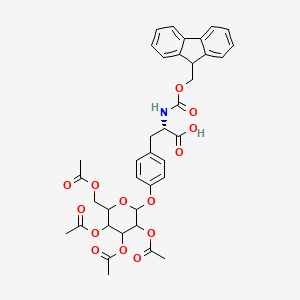
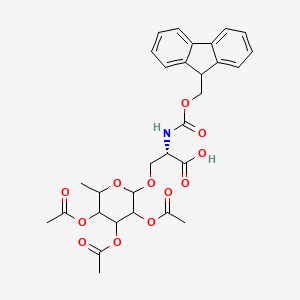
![(2S)-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B8075136.png)
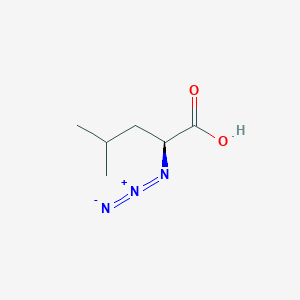
![(2S)-2-amino-5-[(4-methyl-5-oxo-1,4-dihydroimidazol-2-yl)amino]pentanoic acid](/img/structure/B8075149.png)
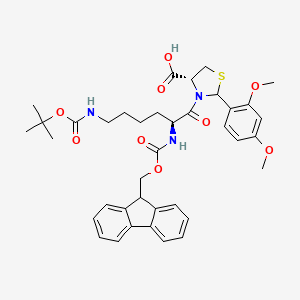
![4-Thiazolidinecarboxylicacid,2-(2,4-dimethoxyphenyl)-3-[(2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-methyl-1-oxobutyl]-,(4R)-](/img/structure/B8075171.png)
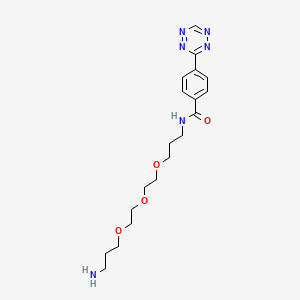
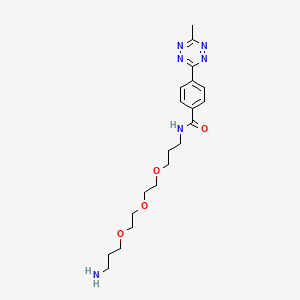
![(2,5-Dioxopyrrolidin-1-yl) [4-[(4-methylphenyl)methoxy]phenyl]methyl carbonate](/img/structure/B8075189.png)
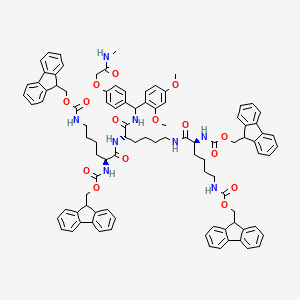
![2-[(2S)-1-azabicyclo[2.2.2]octan-2-yl]-6-(5-methyl-1H-pyrazol-4-yl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B8075212.png)
![6-[[(4E,6E,8S,9S,10E,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium;hexafluorophosphate](/img/structure/B8075231.png)
